molecular formula C17H16N6O4 B008861 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-59-9

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Número de catálogo B008861
Número CAS: 102212-59-9
Peso molecular: 368.3 g/mol
Clave InChI: RJARYDKFBCUNOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential in cancer treatment.

Mecanismo De Acción

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione binds to the hydrophobic groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors. This ultimately leads to the activation of caspases and the induction of apoptosis.

Efectos Bioquímicos Y Fisiológicos

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is its specificity for anti-apoptotic proteins, which allows for targeted inhibition of these proteins in cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to be ineffective against certain types of cancer, such as breast cancer, which may limit its clinical utility.

Direcciones Futuras

There are several future directions for research on 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is the development of more soluble analogs of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which cancer types will be most responsive to 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione treatment. Finally, there is interest in combining 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione with other chemotherapeutic agents to improve its efficacy in treating cancer.

Métodos De Síntesis

The synthesis of 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, starting with the reaction of 2,4,6-trichloropyrimidine with sodium azide to form the corresponding azide derivative. This is followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. The final step involves the introduction of the benzyl and hydroxyl groups to the purine ring through a series of reactions.

Aplicaciones Científicas De Investigación

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential in cancer treatment. It works by inhibiting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and contribute to their survival. By inhibiting these proteins, 7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione can induce apoptosis in cancer cells, leading to their death.

Propiedades

Número CAS

102212-59-9

Nombre del producto

7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Fórmula molecular

C17H16N6O4

Peso molecular

368.3 g/mol

Nombre IUPAC

7-amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

InChI

InChI=1S/C17H16N6O4/c1-20-12-11(15(26)21(2)17(20)27)23-14(25)10(18)13(24)22(16(23)19-12)8-9-6-4-3-5-7-9/h3-7,24H,8,18H2,1-2H3

Clave InChI

RJARYDKFBCUNOL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N

SMILES canónico

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)N

Sinónimos

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-amino-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.